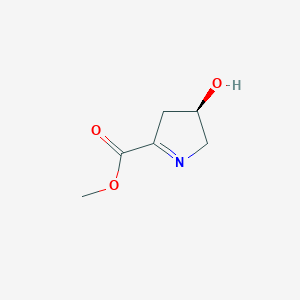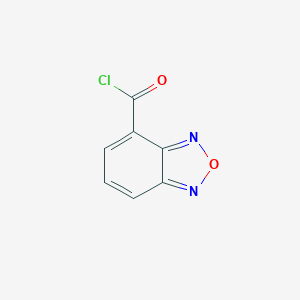
2,1,3-Benzoxadiazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzoxadiazole-4-carbonyl chloride is a chemical compound that belongs to the class of benzoxadiazoles. It is widely used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of 2,1,3-Benzoxadiazole-4-carbonyl chloride is not fully understood. However, it is known to react with various biological molecules such as proteins, DNA, and RNA. It forms covalent bonds with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known to have cytotoxic effects on various cancer cell lines. It is also known to interfere with the activity of certain enzymes, which can lead to changes in cellular metabolism.
実験室実験の利点と制限
One of the advantages of using 2,1,3-Benzoxadiazole-4-carbonyl chloride in lab experiments is its high reactivity, which makes it useful for various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.
将来の方向性
There are several future directions for the research on 2,1,3-Benzoxadiazole-4-carbonyl chloride. One potential direction is to explore its potential applications in the field of medicine, particularly in the development of new cancer therapies. Another direction is to investigate its potential as a fluorescent probe for the detection of various biological molecules. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
In conclusion, this compound is a highly reactive compound that has various scientific research applications. Its unique properties make it useful for various applications in the field of medicine, agriculture, and material science. However, its potential toxicity must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2,1,3-Benzoxadiazole-4-carbonyl chloride involves the reaction of 2-aminobenzoic acid with thionyl chloride and then with phosgene. The reaction produces a white crystalline compound that is highly reactive and can be used for various applications.
科学的研究の応用
2,1,3-Benzoxadiazole-4-carbonyl chloride has various scientific research applications. It is used as a reagent in the synthesis of various compounds such as benzoxadiazole derivatives, which have potential applications in the field of medicine, agriculture, and material science. It is also used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, it is used as a catalyst in various organic reactions.
特性
| 111595-71-2 | |
分子式 |
C7H3ClN2O2 |
分子量 |
182.56 g/mol |
IUPAC名 |
2,1,3-benzoxadiazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |
InChIキー |
HOZVDGQUZYHDKH-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C(=C1)C(=O)Cl |
正規SMILES |
C1=CC2=NON=C2C(=C1)C(=O)Cl |
同義語 |
2,1,3-Benzoxadiazole-4-carbonyl chloride (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



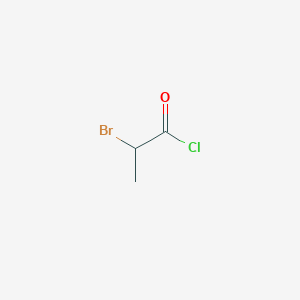
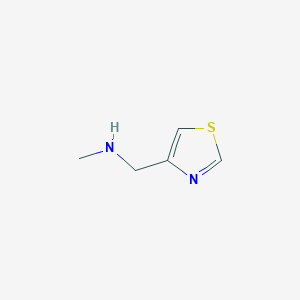
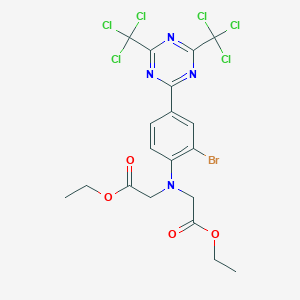


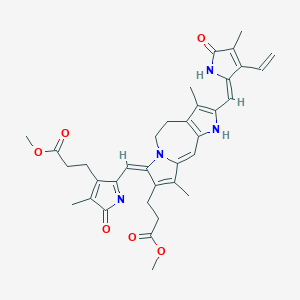
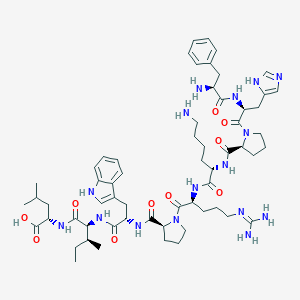
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

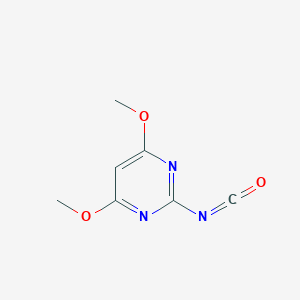

![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
